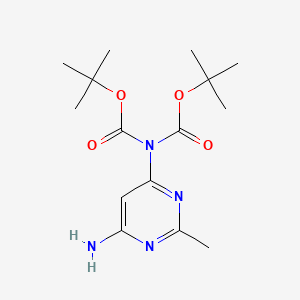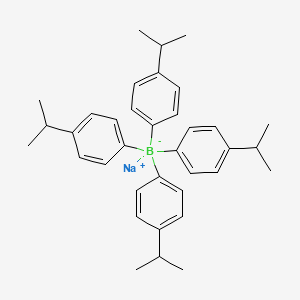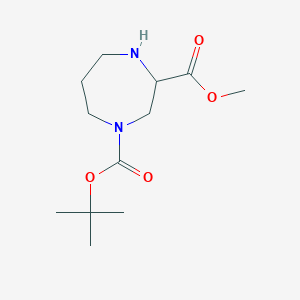
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar diazepane derivatives involves strategic intramolecular cyclization processes. For example, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of certain inhibitors, has been established. This process involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol, demonstrating the synthetic utility of such approaches (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been elucidated through methods like X-ray diffraction. These studies reveal intricate details about the spatial arrangement of atoms within the molecule, highlighting features like lactone moieties and piperidine rings (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Chemical Reactions and Properties
The compound and its derivatives participate in a variety of chemical reactions. For instance, the esterification of carboxylic acids with diazoalkanes generated in situ demonstrates the reactivity of similar tert-butyl esters under certain conditions, providing insight into their chemical behavior (Furrow & Myers, 2004).
Aplicaciones Científicas De Investigación
Synthesis of Key Intermediates
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, serving as a key intermediate for Rho–kinase inhibitor K-115, was developed for multikilogram production. This synthesis showcases the compound's utility in constructing chiral 1,4-diazepane through intramolecular Fukuyama–Mitsunobu cyclization, starting from commercially available aminopropanol (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Radiochemical Synthesis for Imaging
In radiochemical applications, tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate was synthesized as a potential SPECT imaging agent for diazepam-insensitive benzodiazepine receptors. This synthesis involved a critical step using palladium-mediated stannylation, showcasing the compound's role in developing diagnostic agents (He, Matecka, Lee, Gu, Rice, Wong, Skolnick, & Costa, 1994).
Research on Diazepine Derivatives
The study of 1,4-diazepane derivatives through a cyclodehydrative three-component reaction with 1,3-dicarbonyls demonstrated the versatility of such compounds in stereoselective synthesis. This research highlights the chemical reactivity and potential pharmaceutical applications of diazepane derivatives (Sotoca, Allais, Constantieux, & Rodriguez, 2009).
Catalytic Applications
Manganese(III) complexes involving bisphenolate ligands, including those with 1,4-diazepane structures, were studied for their catalytic efficiency in olefin epoxidation reactions. This research illustrates the compound's potential in catalysis, particularly in enhancing reaction selectivity and efficiency (Sankaralingam & Palaniandavar, 2014).
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-6-13-9(8-14)10(15)17-4/h9,13H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYMUPJCVXOHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate | |
CAS RN |
1253789-07-9 |
Source


|
| Record name | 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


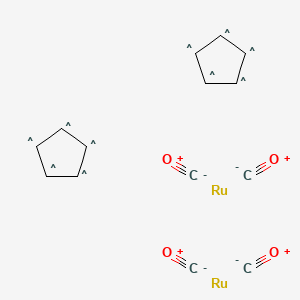
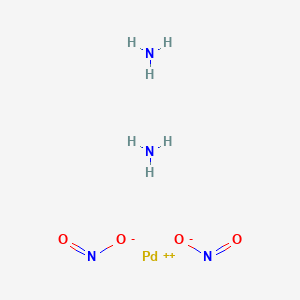

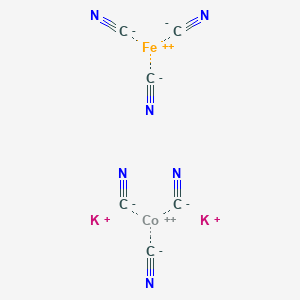

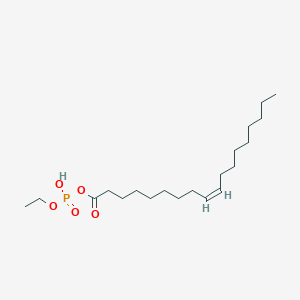
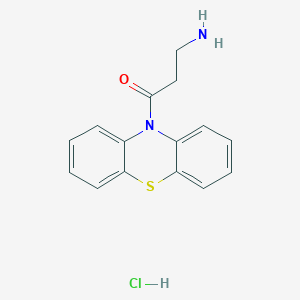
![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)
![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)
